molecular formula C14H23NO6S B2739393 8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid CAS No. 2137592-24-4

8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2739393
CAS No.: 2137592-24-4
M. Wt: 333.4
InChI Key: YTIOXPCDSRNACQ-UHFFFAOYSA-N
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Description

8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a thiaspiro structure with a carboxylic acid and a dioxide functionality. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Safety and Hazards

  • MSDS : The Material Safety Data Sheet (MSDS) provides detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the spirocyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step usually involves oxidation to introduce the dioxide functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while reduction can produce simpler spirocyclic compounds .

Mechanism of Action

The mechanism of action of 8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-((tert-Butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-2-carboxylic acid
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • 8-((tert-Butoxycarbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid

Uniqueness

8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of the thiaspiro structure and the dioxide functionality. These features impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-10-4-5-22(19,20)14(8-10)6-9(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIOXPCDSRNACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)C2(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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